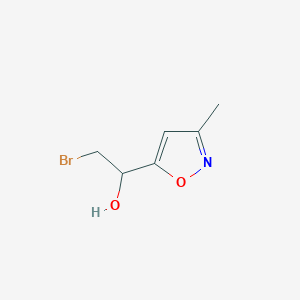
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a hydroxyl group attached to an ethan-1-ol moiety, which is further connected to a 3-methyl-1,2-oxazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol typically involves the bromination of 1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives. This can be achieved using nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: De-brominated ethan-1-ol derivatives.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
科学研究应用
2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The presence of the bromine atom and the oxazole ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
相似化合物的比较
- 2-Bromo-1-(1,3-oxazol-5-yl)ethan-1-ol
- 2-Bromo-1-(5-isoxazolyl)ethan-1-ol
- 2-Bromo-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Comparison: 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-ol is unique due to the presence of the 3-methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C6H8BrNO2 |
|---|---|
分子量 |
206.04 g/mol |
IUPAC 名称 |
2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C6H8BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2,5,9H,3H2,1H3 |
InChI 键 |
XCRGTPQYTVJWDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


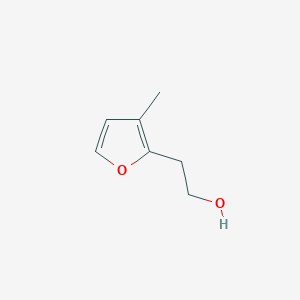

![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
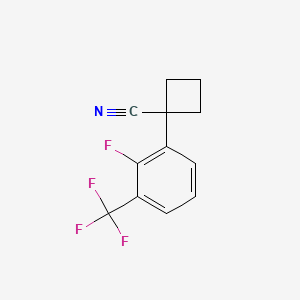

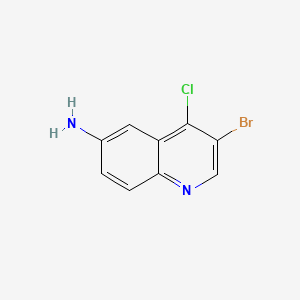
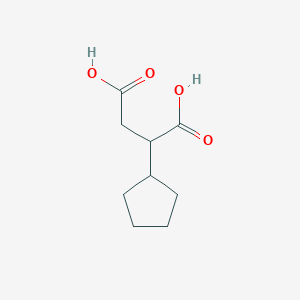
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

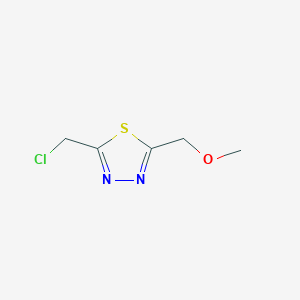

![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
